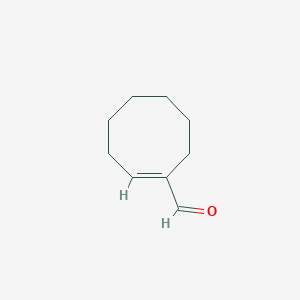
(E)-Cyclooct-1-enecarbaldehyde
説明
(E)-Cyclooct-1-enecarbaldehyde, also known as (E)-cyclohept-2-enecarbaldehyde, is a versatile and important organic compound in the field of organic chemistry. It is a cyclic aldehyde, meaning that it contains a ring of carbon atoms with a terminal aldehyde group. This compound has a variety of applications in organic synthesis, as well as in scientific research.
科学的研究の応用
Synthesis of Complex Molecules
One significant application of (E)-Cyclooct-1-enecarbaldehyde is in the synthesis of complex molecular structures. For instance, it has been used in the diastereoselective synthesis of 2,3,6-trisubstituted tetrahydropyran-4-ones, utilizing Prins cyclizations of enecarbamates. This process is notable for its stereoselective construction and has been applied in the formal synthesis of biologically important compounds like (+)-ratjadone A (Cossey & Funk, 2004).
Enantioselective Organocatalysis
The compound also finds use in enantioselective organocatalysis. A notable example is its role in the first highly enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes. This methodology has been used to synthesize complex molecules like (−)-isopulegol hydrate, (−)-cubebaol, and related compounds, demonstrating the versatility and effectiveness of (E)-Cyclooct-1-enecarbaldehyde in asymmetric synthesis (Hong et al., 2006).
Building Blocks in Organic Synthesis
Enecarbamates, closely related to (E)-Cyclooct-1-enecarbaldehyde, are described as versatile building blocks in organic synthesis. They have been extensively used in the synthesis of various biologically active molecules, showcasing the importance of such compounds in the development of new synthetic methodologies (Courant et al., 2015).
Application in Photochemistry
(E)-Cyclooct-1-enecarbaldehyde-related compounds have been explored in the field of photochemistry. For instance, Cyclooct-1-en-5-yne, a compound with a similar structure, demonstrated significant reactivity under photolysis, leading to the cleavage into smaller hydrocarbon segments. This highlights the potential of (E)-Cyclooct-1-enecarbaldehyde in studies related to photochemical reactions and photostability (Leupin & Wirz, 1978).
Designing Reactive Dienophiles
The compound has been instrumental in the design of reactive dienophiles, particularly in reactions like the tetrazine-trans-cyclooctene ligation. Enhanced reactivity in such ligations is crucial for applications in bioconjugation and materials science (Taylor et al., 2011).
Platinum-Catalyzed Cyclizations
(E)-Cyclooct-1-enecarbaldehyde derivatives have been used in platinum(II)-catalyzed cyclizations to form quaternary carbon centers. This application is significant in the creation of complex spiro-fused and other heterocyclic ring systems, demonstrating its utility in advanced organic synthesis (Harrison et al., 2007).
特性
IUPAC Name |
(1E)-cyclooctene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-8-9-6-4-2-1-3-5-7-9/h6,8H,1-5,7H2/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOAAPYTXFCMK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=CCC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C(=C\CC1)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Cyclooct-1-enecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



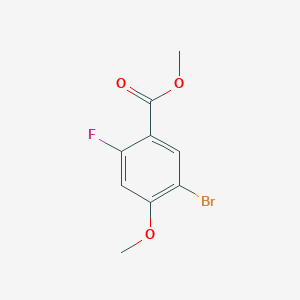



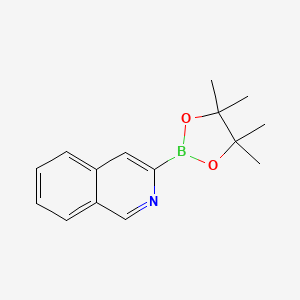
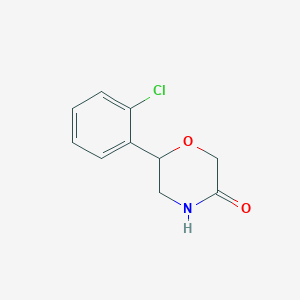
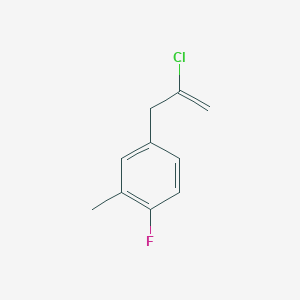

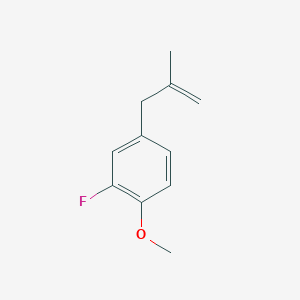
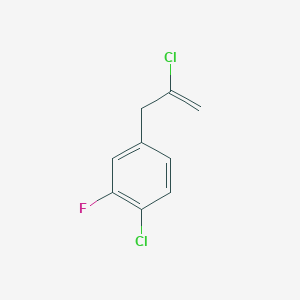

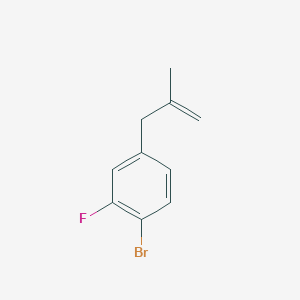

![Ethyl 2-methyl-2-[(5-nitro-2-pyridinyl)sulfanyl]propanoate](/img/structure/B3043916.png)